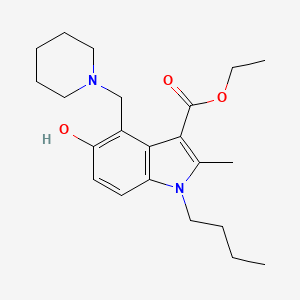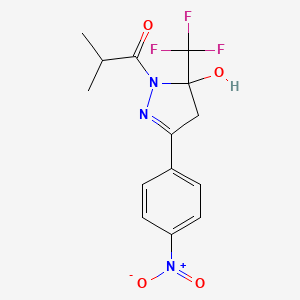![molecular formula C17H12BrNOS B5204260 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BRQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Inflammation-related studies have suggested that 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one may inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In inflammation-related studies, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and activate the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one-based therapies for cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of its mechanism of action, which could lead to the optimization of its therapeutic potential. Additionally, further studies are needed to investigate the safety and toxicity of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in vivo.
Synthesis Methods
The synthesis of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves a series of chemical reactions, starting with the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-nitrobenzaldehyde. This is followed by a reduction step using sodium borohydride to yield the intermediate compound. Finally, the intermediate is cyclized using acetic anhydride and sulfuric acid to obtain the final product.
Scientific Research Applications
4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have demonstrated that 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological research, 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS/c18-15-8-7-14(21-15)13-9-16(20)19-17-11-4-2-1-3-10(11)5-6-12(13)17/h1-8,13H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBKZGEVCTBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromothiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)



![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
